molecular formula C14H22F2N2O2 B6796593 N-[(2,2-difluorocyclohexyl)methyl]-3-(5-oxopyrrolidin-2-yl)propanamide

N-[(2,2-difluorocyclohexyl)methyl]-3-(5-oxopyrrolidin-2-yl)propanamide

Cat. No.: B6796593
M. Wt: 288.33 g/mol
InChI Key: BMBGHIVRFCFYGA-UHFFFAOYSA-N
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Description

N-[(2,2-difluorocyclohexyl)methyl]-3-(5-oxopyrrolidin-2-yl)propanamide is a synthetic organic compound with a complex structure It features a difluorocyclohexyl group, a pyrrolidinone ring, and a propanamide moiety

Properties

IUPAC Name

N-[(2,2-difluorocyclohexyl)methyl]-3-(5-oxopyrrolidin-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22F2N2O2/c15-14(16)8-2-1-3-10(14)9-17-12(19)6-4-11-5-7-13(20)18-11/h10-11H,1-9H2,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMBGHIVRFCFYGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)CNC(=O)CCC2CCC(=O)N2)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2,2-difluorocyclohexyl)methyl]-3-(5-oxopyrrolidin-2-yl)propanamide typically involves multiple steps:

    Formation of the Difluorocyclohexyl Intermediate: This step involves the fluorination of cyclohexane to introduce the difluoro groups. Common reagents include diethylaminosulfur trifluoride (DAST) or Selectfluor.

    Synthesis of the Pyrrolidinone Ring: The pyrrolidinone ring can be synthesized via a cyclization reaction involving a suitable amine and a carbonyl compound.

    Coupling Reaction: The final step involves coupling the difluorocyclohexyl intermediate with the pyrrolidinone derivative using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using large-scale reactors.

Chemical Reactions Analysis

Types of Reactions

N-[(2,2-difluorocyclohexyl)methyl]-3-(5-oxopyrrolidin-2-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur at the amide or the difluorocyclohexyl group using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted amides or cyclohexyl derivatives.

Scientific Research Applications

N-[(2,2-difluorocyclohexyl)methyl]-3-(5-oxopyrrolidin-2-yl)propanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-[(2,2-difluorocyclohexyl)methyl]-3-(5-oxopyrrolidin-2-yl)propanamide involves its interaction with specific molecular targets. The difluorocyclohexyl group may enhance binding affinity to certain enzymes or receptors, while the pyrrolidinone ring can interact with active sites. The compound may inhibit or activate specific pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[(2,2-difluorocyclohexyl)methyl]-3-(5-oxopyrrolidin-2-yl)butanamide
  • N-[(2,2-difluorocyclohexyl)methyl]-3-(5-oxopyrrolidin-2-yl)pentanamide

Uniqueness

N-[(2,2-difluorocyclohexyl)methyl]-3-(5-oxopyrrolidin-2-yl)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the difluorocyclohexyl group enhances its stability and binding affinity, making it a valuable compound for various applications.

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